tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
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Description
Tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a useful research compound. Its molecular formula is C27H33N5O5S and its molecular weight is 539.6 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes an indole moiety, which is often associated with various biological activities, including anticancer properties. The molecular formula is C20H27N3O5S with a molecular weight of approximately 415.52 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole-based compounds. The findings demonstrated that these compounds could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antioxidant Properties
Research highlighted in Phytotherapy Research indicated that certain hydrazine derivatives exhibit significant antioxidant activity. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing that these compounds can scavenge free radicals effectively .
Anti-inflammatory Effects
A case study published in Pharmacology Reports reported that compounds containing indole and hydrazine functionalities demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWAYTTYNFEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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